![molecular formula C14H26N2O3 B13429057 tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)
tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate is a chemical compound that features a tert-butyl group, a piperidine ring, and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the piperidine and oxolane rings. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods can enhance the yield and purity of the final product while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, trifluoroacetic acid for deprotection, and various bases and solvents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme action and receptor binding .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(benzyloxy)carbamate
- (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
Uniqueness
tert-Butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate is unique due to its combination of a piperidine ring and an oxolane ring, which are not commonly found together in similar compounds. This unique structure provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H26N2O3 |
|---|---|
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-11-6-9-18-12(11)10-4-7-15-8-5-10/h10-12,15H,4-9H2,1-3H3,(H,16,17)/t11-,12+/m0/s1 |
Clé InChI |
JRVKTJYZTOUCBA-NWDGAFQWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCO[C@@H]1C2CCNCC2 |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCOC1C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)
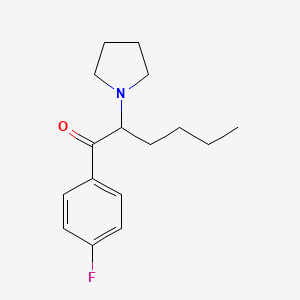
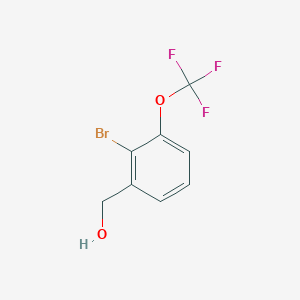
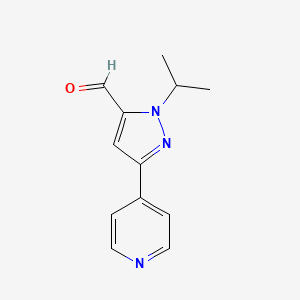
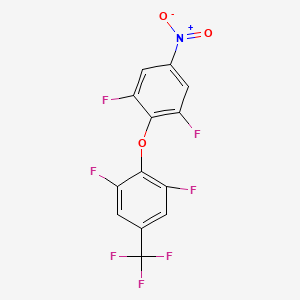
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)
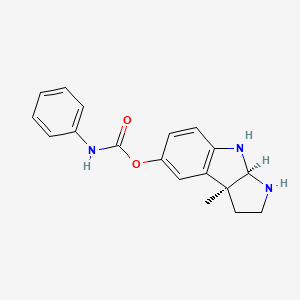
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
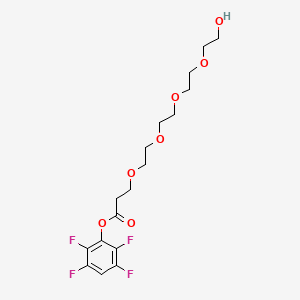
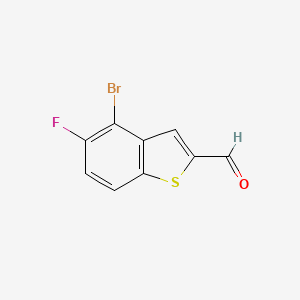
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)
